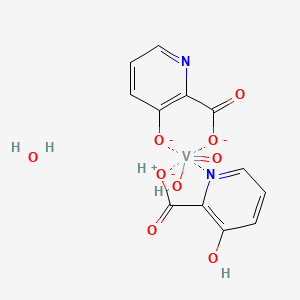![molecular formula C17H25ClN2O2 B10780430 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B10780430.png)
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride is an interesting and complex organic compound. It's known for its extensive applications in scientific research, particularly in fields like chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride involves a multi-step process that typically starts with the formation of the hexahydro-1H-cyclopenta[c]pyrrol ring. This intermediate is then reacted with propoxybenzamide under specific conditions to yield the final compound.
Industrial Production Methods: : On an industrial scale, the preparation might involve optimized reaction conditions, including temperature control, choice of solvents, and use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo various types of reactions, such as oxidation, reduction, and substitution reactions. For instance, it might be oxidized in the presence of strong oxidizing agents or reduced using typical reducing conditions.
Common Reagents and Conditions: : Common reagents might include potassium permanganate for oxidation reactions, or hydrogen gas and palladium on carbon (Pd/C) for reduction reactions. Substitution reactions might involve nucleophilic or electrophilic reagents, depending on the functional groups present.
Major Products: : The major products from these reactions will largely depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction might produce an amine or alcohol, depending on the starting materials.
Wissenschaftliche Forschungsanwendungen
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride is used in a variety of scientific research applications:
Chemistry: : It serves as a building block in organic synthesis and materials science.
Biology: : Researchers study its interaction with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: : It may be evaluated for therapeutic properties, including as a potential drug candidate.
Industry: : This compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action for 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride depends on its interaction with molecular targets. It might bind to specific receptors or enzymes, thereby affecting signaling pathways or metabolic processes. The detailed pathways would be determined by its specific structure and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride stands out due to its unique structural features and versatile applications. Similar compounds include:
4-[3-(1H-indol-3-yl)propoxy]benzamide
4-[3-(2-aminopropoxy)benzamide
4-[3-(2-methylpropoxy)benzamide]
Each of these compounds might share some properties but differ in specific reactivity or application potential.
Feeling a bit more informed? Maybe ready to dive deeper into any of these sections? Let me know if there's something specific you're curious about!
Eigenschaften
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSVOZDCVFYWFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-Amino-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phosphonic acid](/img/structure/B10780348.png)
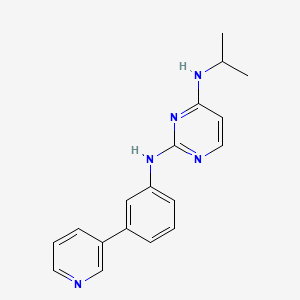
![N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide](/img/structure/B10780354.png)
![3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B10780362.png)
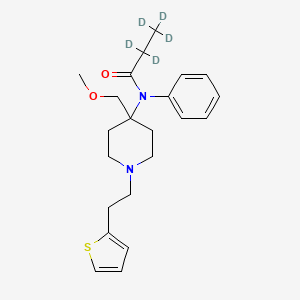
![2-[4-[3-[1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B10780386.png)
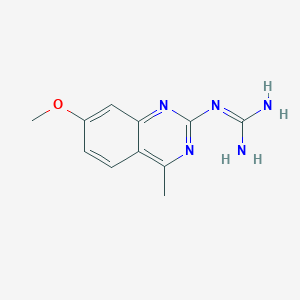
![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B10780405.png)
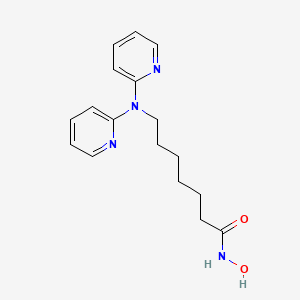
![3-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl]propanoic acid](/img/structure/B10780412.png)
![(7E,11E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780434.png)
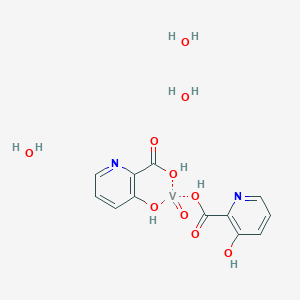
![(7Z,11Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780455.png)
